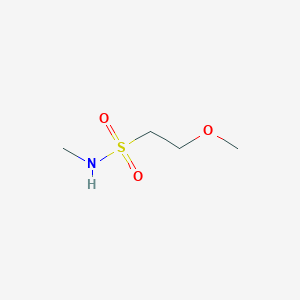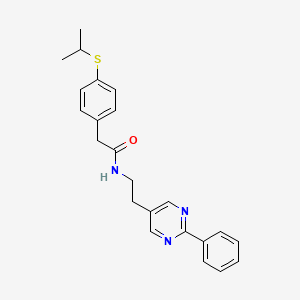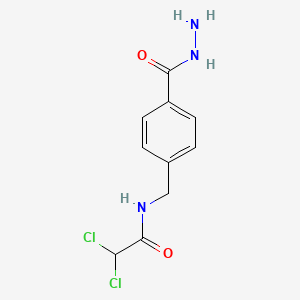
2-methoxy-N-methylethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-methylethane-1-sulfonamide is a chemical compound with the CAS Number: 1247484-95-2 . It has a molecular weight of 153.2 and its IUPAC name is 2-methoxy-N-methylethanesulfonamide . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H11NO3S/c1-5-9(6,7)4-3-8-2/h5H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular formula is C4H11NO3S . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique
Proton Exchange Membranes for Fuel Cells
2-methoxy-N-methylethane-1-sulfonamide, through its structural relevance to sulfonated poly(arylene ether sulfone) copolymers, has applications in the development of proton exchange membranes (PEMs) for fuel cells. The introduction of sulfonated side chains into poly(arylene ether sulfone) containing methoxy groups enhances proton conductivity, making these materials suitable for PEM fuel cell applications. The comb-shaped copolymers derived from these processes exhibit high proton conductivity, demonstrating their potential as efficient polyelectrolyte membrane materials for energy conversion technologies (Kim, Robertson, & Guiver, 2008).
Organic Synthesis and Protecting Group Removal
In organic synthesis, this compound related compounds, such as p-methoxybenzyl ethers, are utilized for protecting group strategies. These compounds can transfer from alcohols to sulfonamides in the presence of catalytic trifluoromethanesulfonic acid, facilitating protecting group removal with high yields. This method provides a straightforward approach to modifying sulfonamide-functionalized resins, allowing for efficient cleavage of p-methoxybenzyl ethers with minimal purification required (Hinklin & Kiessling, 2002).
Sultam Synthesis
This compound serves as a precursor in the synthesis of sultams, which are cyclic sulfonamides with potential biological activities. The reaction of (methoxycarbonylmethane)sulfonanilides with α, ω-dihaloalkanes in the presence of K2CO3-DMF leads to the formation of sultams. This process demonstrates sensitivity to the electronic effects of substituents on the aromatic nucleus, indicating the versatility of sulfonamide derivatives in synthesizing compounds with varied chemical properties and potential applications in medicinal chemistry (Rassadin, Tomashevskii, Sokolov, & Potekhin, 2008).
Antimicrobial Activities
Sulfonamides, including derivatives of this compound, possess broad antimicrobial activities against pathogenic strains of gram-positive and gram-negative bacteria. Novel sulfonamides synthesized with structural variations have been assessed for their antimicrobial potential, demonstrating effectiveness in treating various infectious diseases. These findings underscore the significance of sulfonamide derivatives in the development of new antimicrobial agents (Ahmad & Farrukh, 2012).
Mécanisme D'action
Target of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase . This enzyme is important for the synthesis of folic acid, which is crucial for bacterial growth and replication .
Mode of Action
Sulfonamides are competitive inhibitors of dihydropteroate synthetase . They are structurally similar to para-aminobenzoic acid (PABA), a substrate of the enzyme, and can bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is required for the synthesis of purines and pyrimidines, the building blocks of DNA . This inhibition can disrupt bacterial DNA synthesis and cell division .
Pharmacokinetics
The pharmacokinetics of sulfonamides can vary depending on the specific compound. Generally, they are well absorbed orally and widely distributed in the body. They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by sulfonamides can lead to the death of bacteria, as they are unable to synthesize necessary components for their growth and replication .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-methoxy-N-methylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-5-9(6,7)4-3-8-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHYBMPXQBRPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1247484-95-2 |
Source


|
| Record name | 2-methoxy-N-methylethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2979857.png)



![N-[Cyano(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2979862.png)



![2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B2979869.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide hydrochloride](/img/structure/B2979873.png)
![4-methyl-6-phenyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2979875.png)

![1-Methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2979878.png)